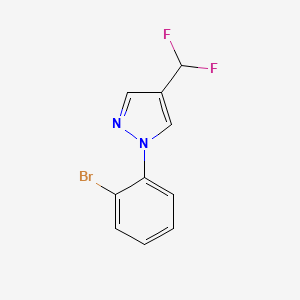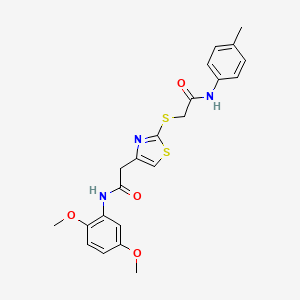![molecular formula C16H14ClF3OS B2366068 1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene CAS No. 551921-16-5](/img/structure/B2366068.png)
1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene” is a chemical compound with the formula C16H14ClF3OS . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Chemical Reactions Analysis
The compound can undergo a nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.79 g/mol . Detailed physical and chemical properties such as boiling point, solubility, and stability are not available in the current resources.Aplicaciones Científicas De Investigación
1. Crystal Structure and Cocrystal Formation
The isomers of 3-nitrobenzotrifluoride, including 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene, were studied for their crystal structures with an aim to form cocrystals. These compounds exhibit similar conformations but different packing in crystal structures. The study suggests that certain intermolecular interactions prevent cocrystal formation, highlighting the compound's unique crystallographic properties (Lynch & Mcclenaghan, 2003).
2. Trifluoromethylation Reactions
The compound plays a role in the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing its utility in organic synthesis. This process, involving electrophilic trifluoromethylation, demonstrates its potential in modifying the chemical structure and properties of various substances (Mejía & Togni, 2012).
3. Synthesis of Benzofurans and Benzothiophenes
Research has demonstrated a method to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes using trifluoromethanesulfanylamide. This study highlights the compound's role in facilitating the creation of new chemicals with broad functional group tolerance (Sheng, Fan, & Wu, 2014).
4. Applications in Polymer Synthesis
The compound has been used in synthesizing novel fluorine-containing polyetherimide. This demonstrates its utility in the field of polymer science, contributing to the development of new materials with specific properties like thermal stability and infrared transparency (Yu Xin-hai, 2010).
5. Crystal Structure Analysis
Research on the crystal structure of related compounds, such as 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, can provide insights into the molecular interactions and stability of crystal packing, which is crucial for understanding the chemical and physical properties of these compounds (Farrukh et al., 2013).
Propiedades
IUPAC Name |
1-chloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3OS/c17-13-5-7-15(8-6-13)22-10-2-9-21-14-4-1-3-12(11-14)16(18,19)20/h1,3-8,11H,2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQUPRCHGOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCSC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

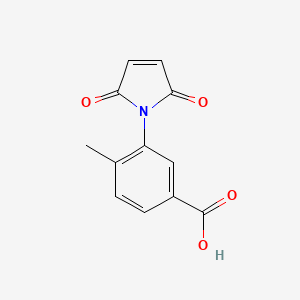
![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)
![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)
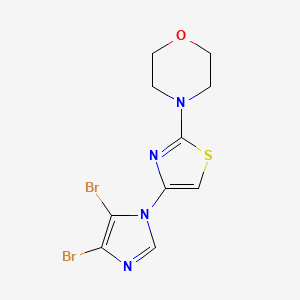

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)
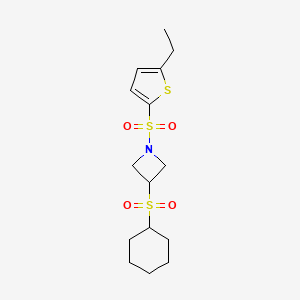
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)
![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
